EGFR-TK Enzymatic Inhibition: Direct Head-to-Head Potency Comparison with Gefitinib
In a direct ELISA-based EGFR-TK assay, Antiproliferative agent-50 (10b) exhibited an IC50 of 0.16 μM, while the reference drug gefitinib showed an IC50 of 0.04 μM under identical experimental conditions [1]. The 4-fold difference in potency is attributed to reduced ATP-pocket hydrogen bonding as revealed by molecular docking analysis [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | Gefitinib: 0.04 μM |
| Quantified Difference | 4-fold lower potency vs gefitinib |
| Conditions | ELISA-based EGFR-TK assay |
Why This Matters
Quantifies the exact enzymatic potency gap versus the clinical standard, enabling informed selection for mechanism-of-action studies where partial EGFR inhibition may be desired.
- [1] Serag MI, et al. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Sci Rep. 2024;14(1):5474. View Source
